2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole) typically involves the reaction of 4-bromopyridine-2,6-dicarboxylic acid with o-phenylenediamine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzimidazole rings.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole units can participate in redox reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,2’-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole) has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(1H-benzo[d]imidazole): Lacks the bromine atom, resulting in different reactivity and applications.
2,2’-(2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]imidazole-2,1-diyl)): Features a butane linker instead of a pyridine core, altering its chemical properties.
Uniqueness
2,2’-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole) is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization . This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C19H12BrN5 |
---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
2-[6-(1H-benzimidazol-2-yl)-4-bromopyridin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C19H12BrN5/c20-11-9-16(18-22-12-5-1-2-6-13(12)23-18)21-17(10-11)19-24-14-7-3-4-8-15(14)25-19/h1-10H,(H,22,23)(H,24,25) |
InChI-Schlüssel |
OKNUNZBIKXNQBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=N3)C4=NC5=CC=CC=C5N4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.